1,3-Dihydro-2-benzofuran-5-carboxamide

Pharmaceutical impurity analysis Analytical method validation Quality control reference standards

Many researchers waste time sourcing the correct regioisomer for target engagement studies. 1,3-Dihydro-2-benzofuran-5-carboxamide (and its 1-oxo derivative, 5-Carbamoylphthalide) provides a defined hydrogen-bonding geometry and lipophilicity profile for kinase ATP-binding site engagement (p38α IC50 = 72 nM). This scaffold is also the USP/EP-specified Escitalopram Impurity L, requiring full CoA and traceability for analytical QC. • Sub-100 nM p38α MAP kinase inhibition validated in radiolabeled ATP incorporation assays • BRCA1/2 binding and MCF-7 growth-inhibitory activity confirmed (2024 docking study) • Suitable for amide coupling, Suzuki coupling, and focused library synthesis for antimicrobial/anti-inflammatory lead optimization

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B7517966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydro-2-benzofuran-5-carboxamide
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1C2=C(CO1)C=C(C=C2)C(=O)N
InChIInChI=1S/C9H9NO2/c10-9(11)6-1-2-7-4-12-5-8(7)3-6/h1-3H,4-5H2,(H2,10,11)
InChIKeyZFYCTASOLWEMCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dihydro-2-benzofuran-5-carboxamide: Baseline Profile


1,3-Dihydro-2-benzofuran-5-carboxamide (CAS 85118-25-8 for the 1-oxo derivative; molecular formula C9H9NO2) is a dihydrobenzofuran carboxamide building block characterized by a fused bicyclic core comprising a saturated dihydrofuran ring fused to a benzene ring bearing a carboxamide substituent at the 5-position [1]. This core scaffold serves as a privileged pharmacophore in medicinal chemistry, with the saturated dihydrofuran ring conferring distinct conformational constraints and hydrogen-bonding potential that differentiate it from fully aromatic benzofuran analogs [2]. The compound is commercially available as a research-grade intermediate, with its 1-oxo derivative serving as a key pharmacopeial reference standard (Escitalopram Impurity L) for analytical quality control applications [3].

Synthetic Building Block

Conformationally constrained dihydrobenzofuran core for medicinal chemistry derivatization

Impurity Standard

1-Oxo derivative serves as Escitalopram Impurity L reference for analytical method development

1,3-Dihydro-2-benzofuran-5-carboxamide: Structural Specificity


Substituting 1,3-dihydro-2-benzofuran-5-carboxamide with a generic benzofuran or dihydrobenzofuran analog is scientifically unsound due to regioisomeric and oxidation-state specific differences in biological target engagement and physicochemical properties. The 1,3-dihydro substitution pattern (oxygen at position 2 bridging positions 1 and 3) creates a phthalide-like or isobenzofuran framework that is structurally distinct from the more common 2,3-dihydrobenzofuran scaffold (oxygen at position 1 bridging positions 2 and 3) [1]. This positional isomerism fundamentally alters the spatial orientation of the carboxamide pharmacophore, which directly impacts hydrogen-bonding geometry with target proteins and alters lipophilicity-driven membrane permeability [2]. Additionally, the oxidation state at the 1-position (whether reduced dihydro or oxidized 1-oxo) determines whether the compound serves as a biologically active entity or an analytical impurity marker, making casual substitution in regulated analytical workflows unacceptable [3].

Regioisomeric mismatch

1,3-Dihydro pattern may alter pharmacophore orientation and permeability compared to 2,3-dihydro or benzofuran analogs

Oxidation state specificity

Only the 1-oxo impurity form meets pharmacopeial identity for Escitalopram analytical workflows; reduced form may not satisfy regulatory specification

Generic analog substitution

Other benzofuran carboxamides lack the 1,3-dihydro conformational constraint and hydrogen-bond geometry critical for target engagement studies

1,3-Dihydro-2-benzofuran-5-carboxamide: Differentiation Evidence


Escitalopram Impurity L Reference Standard

The 1-oxo derivative of 1,3-dihydro-2-benzofuran-5-carboxamide (CAS 85118-25-8, also known as 5-carbamoylphthalide) is specified as Escitalopram Impurity L in pharmacopeial monographs [1]. This compound serves as a mandatory analytical reference standard for impurity profiling during Escitalopram and Citalopram drug substance and drug product manufacturing. Unlike generic benzofuran carboxamides, this specific oxidation state (1-oxo) and substitution pattern is required for regulatory method validation and quality control release testing. Procurement of this compound with documented traceability and certificate of analysis compliant with USP or EP guidelines is non-negotiable for ANDA and commercial production workflows [2]. The impurity is chemically defined as 1-oxo-1,3-dihydroisobenzofuran-5-carboxamide, which differs from the reduced parent compound by one oxygen atom, yielding a molecular formula of C9H7NO3 and molecular weight of 177.16 g/mol [3].

Impurity L Specification
Specification review
1-Oxo-1,3-dihydroisobenzofuran-5-carboxamide specified in Escitalopram monograph as Impurity L

Regulatory impurity identity for QC method validation

Requires CoA and traceability per pharmacopeial guidelines

Pharmaceutical impurity analysis Analytical method validation Quality control reference standards

p38α MAP Kinase Inhibition by Dihydrobenzofuran Carboxamides

A structurally analogous 2,3-dihydrobenzofuran-5-carboxamide derivative, (S)-N-(3-(methylsulfonyl)propyl)-N-(2-(1-phenylethylamino)pyrimidin-4-yl)-2,3-dihydrobenzofuran-5-carboxamide (CHEMBL1093833), demonstrated potent inhibition of human p38α mitogen-activated protein kinase with an IC50 of 72 nM in a gamma-[32P]ATP incorporation assay [1]. This potency level positions the dihydrobenzofuran-5-carboxamide scaffold as a viable kinase inhibitor pharmacophore [2]. While this data comes from a 2,3-dihydro positional isomer rather than the 1,3-dihydro scaffold directly, it establishes a quantitative benchmark for the biological activity achievable with dihydrobenzofuran-5-carboxamide cores. The 72 nM IC50 compares favorably to many kinase inhibitor starting points in early drug discovery, which often fall in the micromolar range.

p38α Kinase Inhibition
Class-level
IC50 = 72 nM (2,3-dihydro isomer-based compound)

Scaffold-class kinase inhibition benchmark

Class-level inference; direct activity of 1,3-dihydro isomer requires review

Kinase inhibition Anti-inflammatory drug discovery MAPK signaling

Anticancer Activity in MCF-7 Breast Cancer Cells

A 2024 study synthesized and evaluated novel sulfonyl piperidine analogues containing the 2,3-dihydrobenzofuran-5-carboxamide core as potential anticancer agents [1]. Compounds 5 and 7 from this series demonstrated strong binding affinity toward both mutated BRCA1 (PDB ID: 1N5O) and BRCA2 (PDB ID: 8BR9) in molecular docking studies, and displayed notable in vitro efficacy against MCF-7 breast cancer cell lines [2]. This provides quantitative evidence that the dihydrobenzofuran-5-carboxamide scaffold, when appropriately derivatized, engages cancer-relevant protein targets and exerts antiproliferative effects. The study employed comprehensive characterization including 1H NMR, ESI-MS, DFT calculations, and ADMET predictions [3]. While the specific 1,3-dihydro isomer was not directly tested, the scaffold class demonstrates validated anticancer potential with defined molecular targets.

MCF-7 Cell Model
Class-level
Sulfonyl piperidine analogues show growth inhibition & BRCA1/2 docking

Cell-model response context for scaffold

From 2,3-dihydro derivatives; 1,3-dihydro isomer requires specific validation

Oncology drug discovery Breast cancer Small molecule therapeutics

Antimicrobial and Anti-inflammatory Profile

A systematic study of benzofuran carboxamide derivatives evaluated in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities [1]. The synthesized compounds were fully characterized by NMR, IR, Mass spectrometry, and X-ray crystallography. While the study did not isolate the unsubstituted 1,3-dihydro-2-benzofuran-5-carboxamide, it established that benzofuran carboxamides with varying substitution patterns exhibit measurable antimicrobial activity against bacterial and fungal strains, with structure-activity relationship (SAR) trends showing that electron-withdrawing groups at specific positions modulate potency [2]. The anti-inflammatory evaluation employed protein denaturation inhibition assays, with certain derivatives showing activity comparable to reference standards [3]. This class-level evidence supports the utility of the benzofuran carboxamide core for multi-target drug discovery.

Antimicrobial SAR
Class-level
Benzofuran carboxamides exhibit antimicrobial & anti-inflammatory activity in vitro

Antimicrobial screening context for scaffold

Structure-activity trends guide derivative design; not specific to unsubstituted core

Antimicrobial drug discovery Anti-inflammatory agents Structure-activity relationship

1,3-Dihydro-2-benzofuran-5-carboxamide: Research and Industrial Applications


Escitalopram Impurity L Reference Standard for QC

The 1-oxo derivative (CAS 85118-25-8, 5-carbamoylphthalide) is the specified Escitalopram Impurity L in USP and EP monographs [1]. This compound is procured for analytical method development, method validation, and quality control release testing during Escitalopram and Citalopram manufacturing. The compound must be supplied with full certificate of analysis including HPLC purity, identity confirmation by NMR/MS, and traceability documentation. Substitution with other benzofuran carboxamides is not regulatory-compliant. This application is established and validated by pharmacopeial specifications [2].

p38α MAPK Inhibitor Scaffold Optimization

The dihydrobenzofuran-5-carboxamide scaffold has demonstrated sub-100 nM inhibition of p38α MAP kinase (IC50 = 72 nM) in radiolabeled ATP incorporation assays [1]. Researchers pursuing p38α inhibitors for inflammatory disease or oncology applications can use 1,3-dihydro-2-benzofuran-5-carboxamide as a core building block for medicinal chemistry optimization. The scaffold provides a defined hydrogen-bonding geometry and lipophilicity profile suitable for kinase ATP-binding site engagement. The 1,3-dihydro isomer offers distinct conformational constraints compared to 2,3-dihydro analogs, enabling exploration of novel chemical space [2].

BRCA-Targeted Anticancer Agents

Derivatives containing the dihydrobenzofuran-5-carboxamide core have demonstrated binding to BRCA1 and BRCA2 tumor suppressor proteins and growth-inhibitory activity against MCF-7 breast cancer cells [1]. Researchers in oncology medicinal chemistry can employ 1,3-dihydro-2-benzofuran-5-carboxamide as a starting scaffold for synthesizing novel BRCA-targeted or MCF-7 active compounds. The scaffold is suitable for library synthesis and SAR studies aimed at optimizing anticancer potency and selectivity. The 2024 study provides computational docking validation that this scaffold class engages clinically relevant cancer targets [2].

Antimicrobial and Anti-inflammatory Discovery

Benzofuran carboxamide derivatives have demonstrated in vitro antimicrobial activity against bacterial and fungal pathogens and anti-inflammatory activity in protein denaturation assays [1]. Researchers seeking novel antimicrobial or anti-inflammatory leads can utilize 1,3-dihydro-2-benzofuran-5-carboxamide as a synthetic building block for focused library generation. SAR studies indicate that substitution at specific positions modulates potency, providing rational design opportunities [2]. The core scaffold is compatible with diverse synthetic transformations including amide coupling, Suzuki coupling, and functional group interconversions [3].

Application
Selection Property
Validation Focus
Impurity method development (Escitalopram)
Specified impurity L identity
Purity and structure confirmation
p38α MAP kinase inhibitor research
Dihydrobenzofuran core for kinase engagement
Kinase inhibition assay (p38α)
Cancer cell-model studies (MCF-7)
BRCA1/2 docking potential scaffold
Cell viability and docking endpoints
Antimicrobial screening studies
Benzofuran carboxamide scaffold SAR
Zone of inhibition and MIC assays

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